molecular formula C2H5N5 B134227 1-Methyl-5-aminotetrazole CAS No. 5422-44-6

1-Methyl-5-aminotetrazole

Cat. No. B134227
CAS RN: 5422-44-6
M. Wt: 99.1 g/mol
InChI Key: GTKOKCQMHAGFSM-UHFFFAOYSA-N
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Description

1-Methyl-5-aminotetrazole (MAT) is a derivative of aminotetrazole, which is a compound of interest in the field of energetic materials due to its high nitrogen content and potential for high energy density. MAT can be protonated by strong acids, yielding salts such as 1-methyl-5-aminotetrazolium nitrate and perchlorate. These salts exhibit good thermal stability and have been characterized by various spectroscopic methods and X-ray structure determination .

Synthesis Analysis

The synthesis of 1-methyl-5-aminotetrazole involves methylation of sodium 5-aminotetrazolate, followed by nitration to form 1-methyl-5-nitriminotetrazole. This intermediate can be further reacted with various reagents to produce a range of nitrogen-rich salts, which are of interest due to their energetic properties . Another synthesis route involves the reaction of cyanogen azide with primary amines, which generates 1-substituted aminotetrazoles in good yield . Additionally, MAT can be methylated to produce a family of energetic methylated aminotetrazole salts .

Molecular Structure Analysis

The molecular structure of MAT and its derivatives has been extensively studied using single crystal X-ray diffraction, vibrational spectroscopy, and multinuclear NMR spectroscopy. These studies have provided detailed insights into the crystal packing and molecular conformations, which significantly influence the properties of these materials .

Chemical Reactions Analysis

MAT can undergo various chemical reactions to form a diverse range of compounds. For instance, it can be protonated to form different salts , or it can participate in azo coupling reactions to produce compounds like 1,1′-azobis(5-methyltetrazole) . The photochemistry of MAT also reveals interesting reaction pathways, such as the formation of amino cyanamide and nitrile imine depending on the position of the methyl substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of MAT and its derivatives have been characterized through elemental analysis, mass spectrometry, and differential scanning calorimetry (DSC). These compounds generally show good thermal stability with decomposition temperatures above 150 degrees Celsius. The energetic properties, such as detonation pressures and velocities, have been predicted using computational methods, and the compounds exhibit high energies of combustion . The thermal decomposition of MAT has been studied, revealing that it starts to decompose just after melting, with the formation of gaseous products and thermally stable residues .

Scientific Research Applications

Energetic Materials Development

1-Methyl-5-aminotetrazole (MAT) is extensively explored in the development of energetic materials. Salts of methylated 5-aminotetrazoles with energetic anions have been synthesized, such as 1-methyl-5-aminotetrazolium nitrate and perchlorate. These compounds exhibit good thermal stability and significant potential in energetic applications due to their high detonation velocities and pressures (Karaghiosoff et al., 2008).

Thermal Decomposition Analysis

Studies on the thermal decomposition of 1-methyl-5-aminotetrazole provide insights into its stability and decomposition products. The decomposition process involves the elimination of gaseous and high boiling point products, and the formation of stable residues (Levchik et al., 1993). This understanding is crucial in evaluating its suitability in various applications, especially in energetic materials.

Nitrogen-Rich Salts Synthesis

The synthesis of nitrogen-rich salts of 1-methyl-5-nitriminotetrazolate, a derivative of 1-methyl-5-aminotetrazole, has been reported. These salts are characterized by their thermal stability and energetic properties, making them promising candidates for applications in energetic materials (Klapötke et al., 2008).

Energetic Compounds Synthesis

Further research has been conducted on synthesizing novel energetic compounds based on 5-methyl-1-aminotetrazole, which demonstrates the potential to improve detonation properties and thermal stability of these materials (Tang et al., 2015).

Corrosion Inhibition

In a different application area, certain derivatives of 1-methyl-5-aminotetrazole have been explored as corrosion inhibitors. Their effectiveness in preventing corrosion in acidic media illustrates the compound's versatility beyond energetic materials (Chetouani et al., 2005).

Safety And Hazards

When handling 1-Methyl-5-aminotetrazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-methyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5/c1-7-2(3)4-5-6-7/h1H3,(H2,3,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKOKCQMHAGFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202572
Record name 1-Methyl-5-aminotetrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-aminotetrazole

CAS RN

5422-44-6
Record name 1-Methyl-1H-tetrazol-5-amine
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Record name 1-Methyl-5-aminotetrazole
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Record name 5422-44-6
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Record name 1-Methyl-5-aminotetrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
H Tang, Z Zhou, Z Li, S Chen, L Wang… - Journal of Energetic …, 2021 - Taylor & Francis
… In summary, the energetic copper (II) complexes based on 1-methyl-5-aminotetrazole with DNBA − , PA − and ClO 4 − outer anions were synthesized by a facile method. Their molecular …
Number of citations: 6 www.tandfonline.com
SV Levchik, AI Balabanovich, OA Ivashkevich… - Thermochimica acta, 1993 - Elsevier
… The thermal decompositions of 1-methyl-5-aminotetrazole … just after melting: 1-methyl-5-aminotetrazole at 495 K and 1,5-… Both 1-methyl-5-aminotetrazole and 1,5-diaminotetrazole, in …
Number of citations: 53 www.sciencedirect.com
RA Henry, WG Finnegan - Journal of the American Chemical …, 1954 - ACS Publications
… Stolle and co-workers1 previously prepared 1methyl-5-aminotetrazole by the alkylation of potassium 5-aminotetrazole … The 1methyl-5-aminotetrazole which had crystallized was …
Number of citations: 113 pubs.acs.org
J Stierstorfer, KR Tarantik… - Chemistry–A European …, 2009 - Wiley Online Library
… Methyl-5-nitriminotetrazole (1 MeHAtNO 2 ) is synthesized by methylation of 5-aminotetrazole (5-At) to form 1-methyl-5-aminotetrazole (1 MeAt) and subsequent nitration of the primary …
RA Henry, WG Finnegan, E Lieber - Journal of the American …, 1954 - ACS Publications
… When 1 -methyl-5-aminotetrazole was benzylated with … debenzylated, only 1 -methyl-5-aminotetrazole was recovered; … 1,4- in the compound which yielded 1methyl-5-aminotetrazole. …
Number of citations: 54 pubs.acs.org
RM HERBST, CW ROBERTS… - The Journal of Organic …, 1951 - ACS Publications
The existence of a free imineradical is doubtful, even though Schmidt has employed it extensively in formulating reactions of hydrazoic acid with various unsaturated groups. Hydrazoic …
Number of citations: 46 pubs.acs.org
AY Zhilin, MA Ilyushin, IV Tselinskii, AS Kozlov… - Russian journal of …, 2002 - Springer
… In this work we prepared and characterized tetraamminebis(1-methyl-5-aminotetrazole-N 3 ,N 4 )cobalt(III) perchlorate (II) which has a combustion3 detonation transition. The structure …
Number of citations: 27 link.springer.com
T Fendt, N Fischer, TM Klapötke… - Inorganic …, 2011 - ACS Publications
… (20) This reaction affords 2-methyl-5-aminotetrazole in only 5% yield as a byproduct beside 1-methyl-5-aminotetrazole being the main product. Switching the solvent of the reaction to …
Number of citations: 125 pubs.acs.org
K Karaghiosoff, TM Klapötke, P Mayer… - Inorganic …, 2008 - ACS Publications
… 1-Methyl-5-aminotetrazole (4, MAT) can easily be protonated by strong acids, yielding known but … A new family of energetic salts based on 1-methyl-5-aminotetrazole were synthesized, …
Number of citations: 106 pubs.acs.org
A Ismael, R Fausto, MLS Cristiano - The Journal of Organic …, 2016 - ACS Publications
… We now discuss results of our investigation on the photochemistry of 1-methyl-5-aminotetrazole and 2-methyl-5-aminotetrazole using narrowband tunable UV-laser irradiation. This …
Number of citations: 17 pubs.acs.org

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